molecular formula C16H28O4 B12340617 iBMA nBMA

iBMA nBMA

Cat. No.: B12340617
M. Wt: 284.39 g/mol
InChI Key: PDIBTOHRSUGROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobornyl methacrylate (iBMA) and n-butyl methacrylate (nBMA) are methacrylate monomers widely used in various industrial applications. These compounds are known for their excellent properties, such as durability, UV resistance, and flexibility, making them valuable in the production of coatings, adhesives, and other materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Isobornyl Methacrylate (iBMA): iBMA is synthesized through the esterification of methacrylic acid with isobornyl alcohol.

    n-Butyl Methacrylate (nBMA): nBMA is produced by esterifying methacrylic acid with n-butanol.

Industrial Production Methods

Both iBMA and nBMA are produced on an industrial scale using similar esterification processes. The key difference lies in the choice of alcohol (isobornyl alcohol for iBMA and n-butanol for nBMA). The reactions are typically carried out in large reactors with continuous monitoring and control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

iBMA and nBMA are used as monomers in the synthesis of polymers and copolymers. These polymers exhibit excellent mechanical properties and are used in coatings, adhesives, and sealants .

Biology

In biological research, iBMA and nBMA-based polymers are used in the development of drug delivery systems and tissue engineering scaffolds.

Medicine

Methacrylate-based polymers, including those derived from iBMA and nBMA, are used in medical devices, dental materials, and bone cements.

Industry

iBMA and nBMA are extensively used in the production of paints, coatings, and adhesives. Their excellent UV resistance and flexibility make them ideal for automotive coatings, exterior paints, and wood finishes .

Mechanism of Action

The mechanism of action of iBMA and nBMA involves their polymerization to form high-performance polymers. These monomers undergo free radical polymerization, initiated by heat or light, to form long polymer chains. The resulting polymers exhibit excellent mechanical properties, UV resistance, and durability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of iBMA and nBMA

iBMA and nBMA are unique due to their specific properties. iBMA offers excellent UV resistance and flexibility, making it ideal for outdoor applications. nBMA provides good solubility and adhesion properties, making it suitable for coatings and adhesives .

Properties

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

butyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate

InChI

InChI=1S/2C8H14O2/c1-6(2)5-10-8(9)7(3)4;1-4-5-6-10-8(9)7(2)3/h6H,3,5H2,1-2,4H3;2,4-6H2,1,3H3

InChI Key

PDIBTOHRSUGROC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=C)C.CC(C)COC(=O)C(=C)C

Related CAS

9011-53-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.